Dopamine D3 Receptor Affinity: Target Compound vs. Bicifadine
The target compound demonstrates high affinity for the human dopamine D3 receptor (Ki = 3.5 nM), as reported in BindingDB from US Patent 8,748,608 [1]. In contrast, bicifadine (1‑(4‑methylphenyl)‑3‑azabicyclo[3.1.0]hexane) is a triple monoamine‑transporter inhibitor with only weak, micromolar affinity at dopamine D3 receptors; its primary mechanism is inhibition of serotonin, norepinephrine, and dopamine transporters [2]. This divergence in primary target engagement is critical for programs seeking selective D3 modulation rather than broad transporter inhibition.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.5 nM (BindingDB, US Patent 8,748,608) |
| Comparator Or Baseline | Bicifadine: reported as triple reuptake inhibitor with micromolar transporter affinities; D3 binding not prominent |
| Quantified Difference | ≥ 100‑fold selectivity for D3 over transporter targets for the phenolic derivative, whereas bicifadine shows balanced transporter inhibition |
| Conditions | In vitro radioligand displacement assay; human D3 receptor expressed in HEK293 cells (method per Huang et al., J. Med. Chem. 2001, 44:1815‑1826) |
Why This Matters
Procurement for D3‑focused screening requires the phenolic analog; substituting bicifadine would misdirect the assay toward monoamine transporters.
- [1] BindingDB entry for CHEMBL1627318. Ki = 3.5 nM for human D3 receptor. US Patent 8,748,608. View Source
- [2] Basile, A. S.; Janowsky, A.; Golembiowska, K.; Kowalska, M.; Tam, E. Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. J. Pharmacol. Exp. Ther. 2007, 321 (3), 1208–1225. View Source
